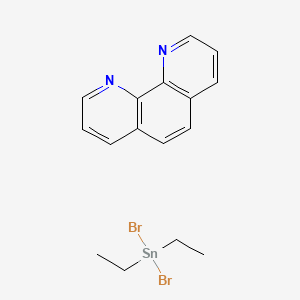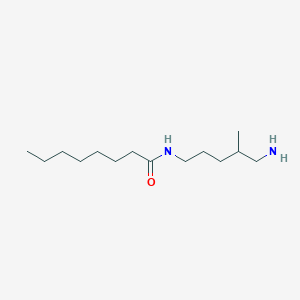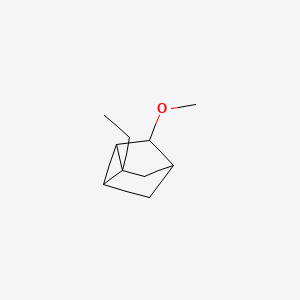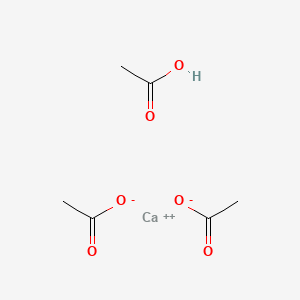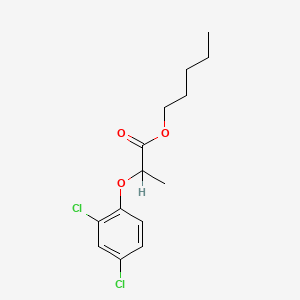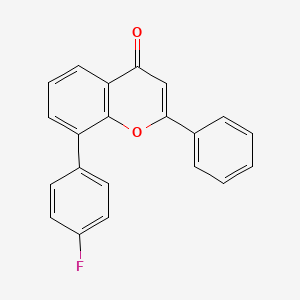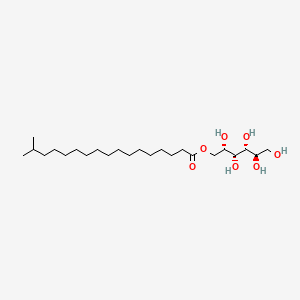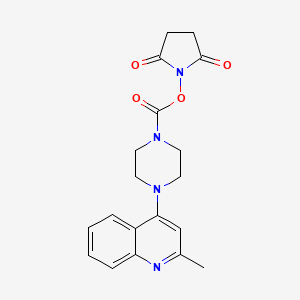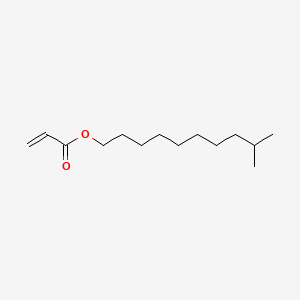
Isoundecyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoundecyl acrylate is a chemical compound belonging to the family of acrylates. It is an ester formed from acrylic acid and isodecyl alcohol. The compound is known for its versatility and is widely used in various industrial applications due to its unique properties, such as flexibility, adhesion, and resistance to environmental factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isoundecyl acrylate is typically synthesized through an esterification reaction. This involves reacting acrylic acid with isodecyl alcohol in the presence of a catalyst, such as concentrated sulfuric acid. The reaction is carried out in a resin kettle with toluene as a solvent and hydroquinone as a polymerization inhibitor .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous monitoring and control of reaction conditions to ensure high yield and purity. The use of advanced catalysts and inhibitors helps in optimizing the reaction and preventing unwanted polymerization .
Analyse Chemischer Reaktionen
Types of Reactions: Isoundecyl acrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes in the presence of heat and light, forming long-chain polymers.
Esterification: Reacts with acids to form esters and alcohols.
Oxidation and Reduction: Can undergo oxidation and reduction reactions depending on the reagents used
Common Reagents and Conditions:
Polymerization: Initiated by heat, light, or radical initiators like benzoyl peroxide.
Esterification: Requires acids and alcohols, with sulfuric acid as a catalyst.
Oxidation: Strong oxidizing agents can be used to oxidize the compound
Major Products:
Polymers: Formed through polymerization, used in various applications like adhesives and coatings.
Esters and Alcohols: Products of esterification reactions
Wissenschaftliche Forschungsanwendungen
Isoundecyl acrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of copolymers and as a monomer in polymer science.
Biology: Utilized in the production of hydrophobic polymers for biological applications.
Medicine: Employed in the development of biomedical materials, such as contact lenses and bone cements.
Wirkmechanismus
The mechanism of action of isoundecyl acrylate primarily involves its ability to polymerize and form long-chain polymers. This polymerization process is initiated by heat, light, or radical initiators. The resulting polymers exhibit unique properties such as flexibility, adhesion, and resistance to environmental factors. These properties make this compound an ideal candidate for various industrial and biomedical applications .
Vergleich Mit ähnlichen Verbindungen
Isoundecyl acrylate can be compared with other acrylates such as:
2-Ethylhexyl Acrylate: Used in pressure-sensitive adhesives.
Cyclohexyl Acrylate: Employed in automotive clear lacquers.
2-Hydroxyethyl Acrylate: Crosslinkable with di-isocyanates to form gels.
Uniqueness: this compound stands out due to its specific combination of flexibility, adhesion, and resistance to environmental factors. These properties make it particularly suitable for applications requiring durable and long-lasting materials .
Eigenschaften
CAS-Nummer |
93804-09-2 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
9-methyldecyl prop-2-enoate |
InChI |
InChI=1S/C14H26O2/c1-4-14(15)16-12-10-8-6-5-7-9-11-13(2)3/h4,13H,1,5-12H2,2-3H3 |
InChI-Schlüssel |
QQWIPPMMELXTAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


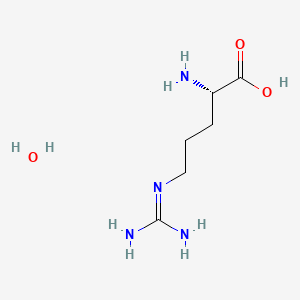
![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)

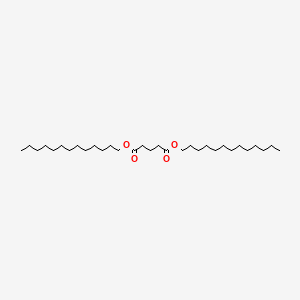
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
